molecular formula C6H4F3NO2S B2503280 2,4,6-Trifluorobenzenesulphonamide CAS No. 502642-77-5

2,4,6-Trifluorobenzenesulphonamide

Cat. No.: B2503280
CAS No.: 502642-77-5
M. Wt: 211.16
InChI Key: NCXOYFPLTVBANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trifluorobenzenesulphonamide is a useful research compound. Its molecular formula is C6H4F3NO2S and its molecular weight is 211.16. The purity is usually 95%.
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Scientific Research Applications

Phase Behavior and Applications in Ionic Liquids

Research into the phase behavior of imidazolium- and phosphonium-based ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has revealed significant insights into their solvent abilities with various solutes, including aromatic compounds. This study highlights the substantial effects of anion selection on the solubility of hydrogen-bonding and aromatic solutes in ionic liquids. Specifically, it was found that ionic liquids with triflate anions generally exhibited higher solubility for hydrogen-bonding solutes, whereas bistriflamide anions favored the solubility of aromatic compounds. These findings suggest potential applications of ionic liquids as alternative, environmentally friendly solvents with tunable properties for the separation and extraction of target molecules from aqueous solutions or original matrices. The comprehensive research on ionic liquids presents a promising avenue for utilizing 2,4,6-trifluorobenzenesulphonamide in the development of mixed solvents for various applications in separation processes (Visak et al., 2014).

Environmental Persistence and Toxicity of Brominated Compounds

The environmental distribution and toxicity of 2,4,6-tribromophenol, a compound structurally similar to this compound, have been extensively reviewed. This compound is a by-product in the synthesis of brominated flame retardants and has been identified as a pervasive environmental pollutant. The review summarizes its concentrations in various environmental and biological matrices, including human tissues, and discusses its toxicokinetics and toxicodynamics. Although not directly related to this compound, the methodologies and findings of this study could provide a framework for assessing the environmental behavior and potential health risks associated with trifluorobenzenesulphonamide derivatives (Koch & Sures, 2018).

Advanced Oxidation Processes for Environmental Remediation

A comprehensive review of the degradation pathways, by-products, and biotoxicity of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential application of this compound in environmental remediation. The study emphasizes the importance of understanding the degradation mechanisms and by-products of pollutants to enhance the efficiency of AOPs. Although the focus is on acetaminophen, the insights into AOPs could be applied to the degradation and detoxification of a wide range of organic pollutants, including this compound and its derivatives (Qutob et al., 2022).

Safety and Hazards

The safety information for 2,4,6-Trifluorobenzenesulphonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2,4,6-trifluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOYFPLTVBANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.